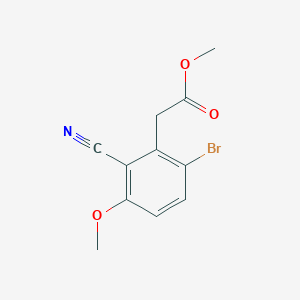
Methyl 6-bromo-2-cyano-3-methoxyphenylacetate
Übersicht
Beschreibung
Methyl 6-bromo-2-cyano-3-methoxyphenylacetate, commonly known as MBPCM, is a synthetic compound used in scientific research and laboratory experiments. It is a white, crystalline solid with a melting point of 119-122°C and a boiling point of 253-255°C. MBPCM is used in a variety of applications, including biochemical, physiological, and pharmacological research. It is also used as a reagent in organic synthesis, as a catalyst in the synthesis of other compounds, and as a model for the study of enzyme-catalyzed reactions.
Wissenschaftliche Forschungsanwendungen
MBPCM has a variety of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in the synthesis of other compounds, and as a model for the study of enzyme-catalyzed reactions. Additionally, it has been used in the study of drug metabolism, as well as the study of the mechanism of action of drugs.
Wirkmechanismus
The mechanism of action of MBPCM is not completely understood. It is believed to act as an inhibitor of enzymes involved in drug metabolism, as well as an inhibitor of the enzyme acetylcholinesterase. Additionally, it has been suggested that MBPCM may interact with proteins and other molecules in the cell, leading to changes in the cell’s physiology and biochemistry.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of MBPCM are not well understood. It has been suggested that MBPCM may act as an inhibitor of enzymes involved in drug metabolism, and may also interact with proteins and other molecules in the cell. Additionally, it has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the synthesis of the neurotransmitter acetylcholine.
Vorteile Und Einschränkungen Für Laborexperimente
MBPCM has several advantages for use in laboratory experiments. It is a relatively stable compound, and is easily synthesized from a variety of starting materials. Additionally, it is relatively non-toxic and non-irritating, making it safe for use in laboratory settings. However, it is important to note that MBPCM is not approved for use in humans, and should only be used in laboratory experiments.
Zukünftige Richtungen
There are a number of potential future directions for research into MBPCM. These include further exploration of its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research into its potential applications in drug metabolism and enzyme-catalyzed reactions could lead to new and improved drugs and therapies. Finally, further research into its potential applications in organic synthesis could lead to new and improved methods for synthesizing compounds.
Eigenschaften
IUPAC Name |
methyl 2-(6-bromo-2-cyano-3-methoxyphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO3/c1-15-10-4-3-9(12)7(8(10)6-13)5-11(14)16-2/h3-4H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQTAJWAXNKPGEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)CC(=O)OC)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-bromo-2-cyano-3-methoxyphenylacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6,7-dihydro-4H-thieno[3,2-c]pyran-2-carbohydrazide](/img/structure/B1414266.png)
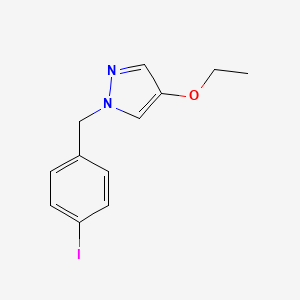



![1-[2-(2-Fluorophenoxy)pyridin-3-yl]methanamine dihydrochloride](/img/structure/B1414275.png)

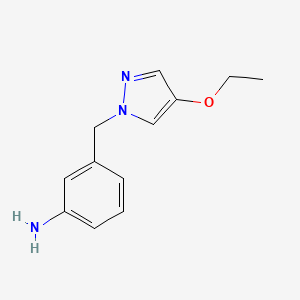
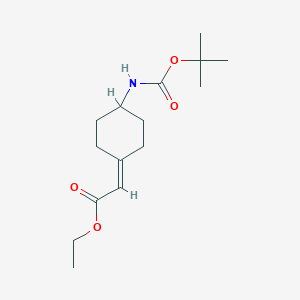
![(2-{2-[2-(Toluene-4-sulfonyloxy)-ethoxy]-ethoxy}-ethoxy)-acetic acid benzyl ester](/img/structure/B1414283.png)
![4-[(3-Chlorophenyl)thio]-3-methyl-1H-pyrazole](/img/structure/B1414284.png)
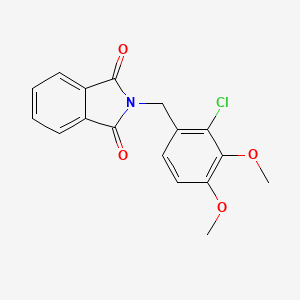
![2,3,4,6,7,8,9,9a-Octahydropyrazino[1,2-a]pyrazin-1-one dihydrochloride](/img/structure/B1414286.png)
